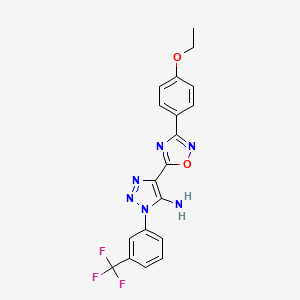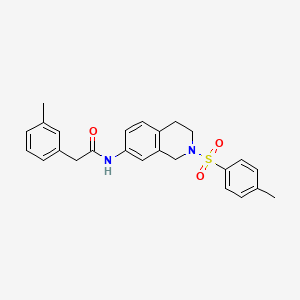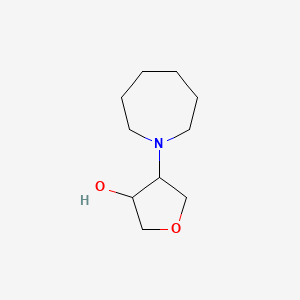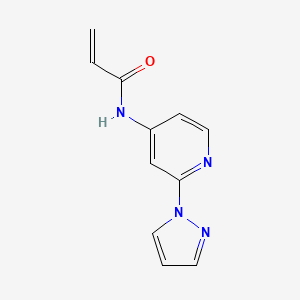![molecular formula C19H18FN3OS B2504615 2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-12-6](/img/structure/B2504615.png)
2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide" is a derivative of benzamide and thiadiazole, which are chemical structures known for their biological activities. The benzamide moiety is a common feature in many pharmacologically active compounds, and the thiadiazole ring is a heterocyclic compound that has been incorporated into various drugs due to its diverse biological properties.
Synthesis Analysis
The synthesis of related fluorinated benzothiazoles and thiadiazole derivatives has been reported in several studies. For instance, mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized using modifications of the Jacobsen cyclization . Similarly, a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized, indicating the feasibility of creating various substituted derivatives on the benzamide and thiadiazole rings . These synthetic routes could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole and its derivatives have been determined, revealing intermolecular interactions and supramolecular networks . These studies provide insights into the potential molecular geometry and interactions of "2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide".
Chemical Reactions Analysis
The chemical reactivity of thiadiazole derivatives has been explored in various contexts. For instance, Schiff's bases containing a thiadiazole scaffold have been synthesized and evaluated for their anticancer activity . The reactivity of these compounds with biological targets can be inferred from molecular docking studies, which suggest potential interactions with enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives have been studied, including their photophysical properties . The fluorescence characteristics of these compounds can be influenced by different substituents and the solvent environment. Additionally, the spectroscopic and theoretical studies of related compounds have provided insights into the effects of molecular aggregation on fluorescence . These findings could be relevant to the photophysical properties of the compound .
Relevant Case Studies
Several case studies have demonstrated the biological activities of benzamide and thiadiazole derivatives. For example, fluorinated benzothiazoles have shown potent cytotoxicity against certain human cancer cell lines . Schiff's bases with a thiadiazole scaffold have also exhibited promising anticancer activity . These studies suggest that "2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide" may also possess significant biological activities, which could be explored in future research.
Applications De Recherche Scientifique
Antibacterial Agents
Research on fluorine-containing thiadiazole compounds has shown potential antibacterial applications. For example, certain fluorine-containing thiadiazolotriazinones were identified as promising antibacterial agents, highlighting the significance of fluorine atoms and thiadiazole rings in synthesizing new biologically active molecules with potential antibacterial properties (Holla, Bhat, & Shetty, 2003).
Antimicrobial Agents
Another study synthesized novel fluorine-containing derivatives bearing quinazolinone and 4-thiazolidinone motifs, which demonstrated remarkable in vitro antimicrobial potency. This suggests that the incorporation of fluorine alongside thiadiazole structures into complex molecules could enhance their antimicrobial activity (Desai, Vaghani, & Shihora, 2013).
Electronic and Optical Properties
Compounds featuring fluorine and thiadiazole units have been explored for their electronic and optical properties. A study focused on the synthesis and polymerization of monomers featuring fluorinated acceptor based systems, including thiadiazole rings, for potential applications in electrochromic devices. This research underscores the utility of such structures in developing materials with novel electronic and optical properties (Çakal, Akdag, Cihaner, & Önal, 2021).
Anticancer and Neuroprotective Activities
Fluorinated thiadiazole compounds have also been investigated for their anticancer and neuroprotective activities. For instance, specific fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles demonstrated moderate to good antiproliferative potency against various cancer cell lines, indicating potential in the development of anticancer drugs. This highlights the therapeutic potential of fluorinated thiadiazoles in cancer research (Chowrasia, Karthikeyan, Choure, Sahabjada, Gupta, Arshad, & Trivedi, 2017).
Quantum Chemical Calculations
Quantum chemical calculations on 2-benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazoles derivatives have provided insights into the structural and electronic characteristics of these compounds, further supporting their potential in various scientific applications (Panini, Mohan, Gangwar, Sankolli, & Chopra, 2013).
Propriétés
IUPAC Name |
2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-10-9-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-7-5-6-8-15(14)20/h5-9H,1-4H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKIAWACCSXARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

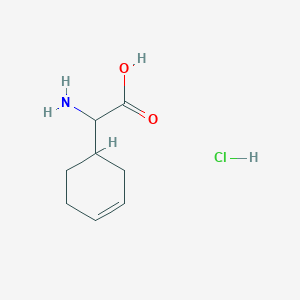
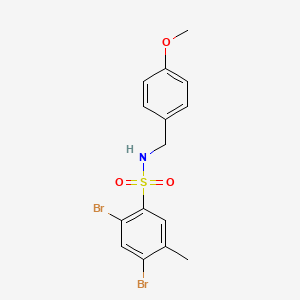
![3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2504538.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)

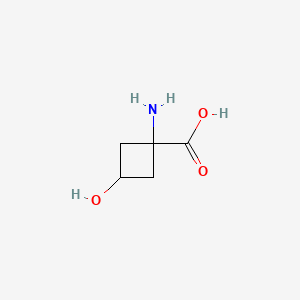


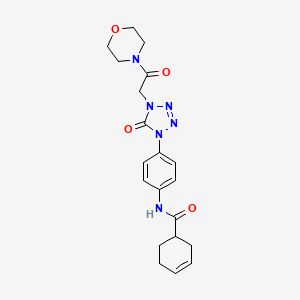
![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)
